molecular formula C11H9BrN2O B3214814 1-(2-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1153043-61-8

1-(2-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3214814
CAS No.: 1153043-61-8
M. Wt: 265.11
InChI Key: LGSCYKHSBPJKMF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom attached to the phenyl ring and a formyl group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-bromobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.

    Nucleophilic Addition: The formyl group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst like FeCl3.

    Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or hydride donors (NaBH4

Properties

IUPAC Name

1-(2-bromophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSCYKHSBPJKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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